BENGHE Foundational & Exploratory

Check Availability & Pricing

5-fluorobenzofuran-2-carboxylic acid chemical
properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

5-fluorobenzofuran-2-carboxylic
Acid

Cat. No.: B182059

Compound Name:

5-Fluorobenzofuran-2-carboxylic Acid: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorobenzofuran-2-carboxylic acid is a fluorinated heterocyclic compound that belongs to
the benzofuran class of molecules. Benzofuran derivatives are of significant interest in
medicinal chemistry due to their wide range of biological activities, including anti-inflammatory,
antimicrobial, and anticancer properties. The introduction of a fluorine atom into the benzofuran
scaffold can significantly modulate the compound's physicochemical properties, such as
lipophilicity and metabolic stability, which can, in turn, influence its pharmacokinetic and
pharmacodynamic profile. This technical guide provides a comprehensive overview of the
known chemical properties of 5-fluorobenzofuran-2-carboxylic acid, along with relevant
experimental protocols and workflows for its synthesis and characterization.

Chemical Properties

The chemical properties of 5-fluorobenzofuran-2-carboxylic acid are summarized below. It is
important to note that while some experimental data is available, many of the listed properties
are predicted values based on computational modeling.
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Property Value Source
Molecular Formula CoHsFO3 [1]

Molecular Weight 180.13 g/mol [1]

CAS Number 89197-62-6 [1]

Appearance White solid Predicted

Melting Point Not available

Boiling Point 317.0 £ 22.0 °C (Predicted) ChemicalBook
Density 1.463 + 0.06 g/cm3 (Predicted) = ChemicalBook
pKa 2.95 + 0.30 (Predicted) ChemicalBook
Solubility Expected to be soluble in Based on analogs

DMSO and DMF.

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of

5-fluorobenzofuran-2-carboxylic acid. Currently, only the infrared (IR) spectrum is readily

available in public databases. The expected characteristics for other spectroscopic techniques

are inferred from the analysis of similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of 5-fluorobenzofuran-2-carboxylic acid is expected to show characteristic

absorption bands for the O-H stretch of the carboxylic acid (broad band around 2500-3300
cm~1), the C=0 stretch of the carboxylic acid (around 1700-1725 cm~1), and C-F stretch

(around 1000-1400 cm™1).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for 5-fluorobenzofuran-2-carboxylic acid is not

available in the searched literature, the expected chemical shifts and coupling constants can be

predicted based on the structure and data from analogous compounds.
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e 'H NMR: The proton NMR spectrum is expected to show signals in the aromatic region
(around 7.0-8.0 ppm) corresponding to the protons on the benzofuran ring system. The
carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically
>10 ppm). The fluorine atom will cause splitting of the signals of nearby protons.

e 13C NMR: The carbon NMR spectrum will show signals for the nine carbon atoms in the
molecule. The carbonyl carbon of the carboxylic acid is expected to appear in the range of
160-180 ppm. The carbon atoms attached to the fluorine and oxygen atoms will also have
characteristic chemical shifts.

Mass Spectrometry (MS)

The mass spectrum of 5-fluorobenzofuran-2-carboxylic acid would show a molecular ion
peak (M+) at m/z = 180. The fragmentation pattern would likely involve the loss of the
carboxylic acid group (COOH, 45 Da) and other characteristic fragments of the benzofuran
ring.

Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of 5-fluorobenzofuran-2-
carboxylic acid is not readily available in the public domain. However, a general synthetic
approach can be inferred from the synthesis of structurally related compounds, such as 5-
chlorobenzofuran-2-carboxylic acid. The following represents a plausible synthetic workflow.
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Caption: Plausible synthetic workflow for 5-fluorobenzofuran-2-carboxylic acid.
Detailed Methodology (Hypothetical):
Step 1: Synthesis of Ethyl 5-fluorobenzofuran-2-carboxylate

» To a solution of 5-fluorosalicylaldehyde (1 equivalent) in a suitable solvent such as acetone
or DMF, add a base, for example, anhydrous potassium carbonate (K2COs, 2-3 equivalents).
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« To this stirred suspension, add ethyl bromoacetate (1.1-1.2 equivalents) dropwise at room
temperature.

» Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer
chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature and filter off the inorganic
salts.

e Remove the solvent under reduced pressure.

o Purify the crude product by column chromatography on silica gel to obtain ethyl 5-
fluorobenzofuran-2-carboxylate.

Step 2: Hydrolysis to 5-fluorobenzofuran-2-carboxylic acid

o Dissolve the ethyl 5-fluorobenzofuran-2-carboxylate (1 equivalent) in a mixture of ethanol
and water.

e Add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents)
to the reaction mixture.

o Heat the mixture to reflux and monitor the hydrolysis by TLC.

 After the reaction is complete, cool the mixture to room temperature and remove the ethanol
under reduced pressure.

» Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., 2N
HCI) to precipitate the carboxylic acid.

o Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-
fluorobenzofuran-2-carboxylic acid.

Biological Activity and Signaling Pathways

The biological activities of benzofuran derivatives are diverse and well-documented.[2] They
have been investigated as anticancer, anti-inflammatory, and antimicrobial agents. The specific
biological activity and mechanism of action of 5-fluorobenzofuran-2-carboxylic acid are not
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extensively studied. However, research on related fluorinated benzofuran compounds suggests
potential anti-inflammatory and anticancer effects. For instance, some fluorinated benzofuran
derivatives have been shown to inhibit the proliferation of cancer cells and suppress

inflammatory responses.[2]

The precise signaling pathways modulated by 5-fluorobenzofuran-2-carboxylic acid have not
been elucidated. To provide a conceptual framework, a generalized workflow for evaluating the

biological activity of a novel compound is presented below.
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Caption: General workflow for biological evaluation of a chemical compound.

Conclusion

5-Fluorobenzofuran-2-carboxylic acid is a promising scaffold for the development of new
therapeutic agents. While a complete experimental characterization of its chemical and
biological properties is still lacking in the public domain, this technical guide provides a
summary of the available information and outlines the necessary experimental workflows for its
further investigation. Future research should focus on obtaining detailed experimental data for
its physicochemical properties, optimizing its synthesis, and elucidating its specific biological
targets and mechanisms of action. This will be crucial for unlocking the full therapeutic potential
of this and related fluorinated benzofuran derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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